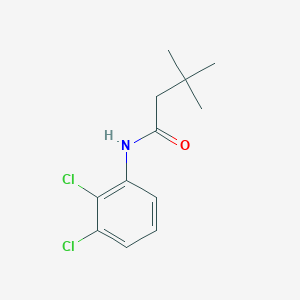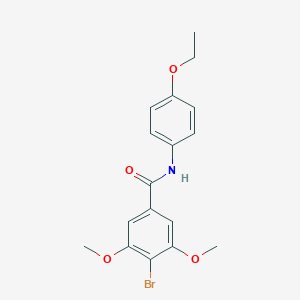
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide, commonly known as DDC or Dichlorvos, is a widely used organophosphate insecticide. It is a colorless liquid with a strong odor and is highly toxic to insects and mammals. The chemical has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
DDC acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. The mechanism of action of DDC has been extensively studied, and various studies have been conducted to understand the molecular basis of its activity.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects on insects and mammals. It has been shown to affect the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. DDC has also been shown to affect the levels of neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
DDC has several advantages as an insecticide for use in laboratory experiments. It is highly effective at low concentrations and has a relatively short half-life, which allows for precise control of exposure. However, DDC has several limitations, including its high toxicity to mammals, which can make it difficult to work with in laboratory settings.
Orientations Futures
There are several future directions for research on DDC. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Another area of research is the development of new insecticides based on the molecular structure of DDC. Finally, further research is needed to understand the long-term effects of DDC exposure on human health and the environment.
Conclusion:
In conclusion, DDC is a widely used organophosphate insecticide that has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects. It has several advantages as an insecticide for use in laboratory experiments but also has several limitations. There are several future directions for research on DDC, including the development of new synthesis methods and the development of new insecticides based on its molecular structure.
Méthodes De Synthèse
DDC is synthesized by the reaction of 2,3-dichlorophenol with 3,3-dimethylbutanoyl chloride in the presence of a base. The reaction yields DDC as a colorless liquid with a boiling point of 90-92°C. The synthesis of DDC has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
DDC has been widely used in scientific research for its insecticidal properties. It has been used to study the effects of organophosphate insecticides on insects and mammals. DDC has also been used as a model compound to study the metabolism and toxicity of organophosphate insecticides in the body.
Propriétés
Nom du produit |
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Formule moléculaire |
C12H15Cl2NO |
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)7-10(16)15-9-6-4-5-8(13)11(9)14/h4-6H,7H2,1-3H3,(H,15,16) |
Clé InChI |
FLWNKCQOFCLIRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
SMILES canonique |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)



![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





